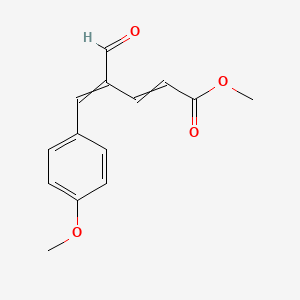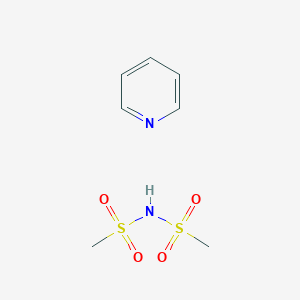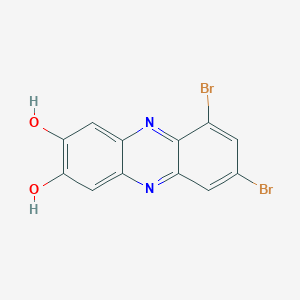![molecular formula C20H16O2 B14377066 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde CAS No. 89510-76-9](/img/structure/B14377066.png)
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde is an organic compound with the molecular formula C20H16O2 It is characterized by the presence of two formyl groups attached to a conjugated hexa-1,3,5-trienyl system, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde typically involves the reaction of terephthalaldehyde with a suitable conjugated diene under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with terephthalaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-[6-(4-Carboxyphenyl)hexa-1,3,5-trienyl]benzoic acid.
Reduction: 4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system can participate in electron transfer reactions, influencing redox processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[6-(4-Aminophenyl)hexa-1,3,5-trienyl]aniline: Similar structure but with amino groups instead of formyl groups.
4-[6-(4-Hydroxyphenyl)hexa-1,3,5-trienyl]phenol: Similar structure but with hydroxy groups instead of formyl groups.
Uniqueness
The formyl groups allow for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
89510-76-9 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-[6-(4-formylphenyl)hexa-1,3,5-trienyl]benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-15-19-11-7-17(8-12-19)5-3-1-2-4-6-18-9-13-20(16-22)14-10-18/h1-16H |
Clé InChI |
YYZOFWPAGUWHTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC=CC2=CC=C(C=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)



![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)


